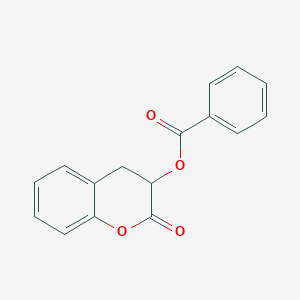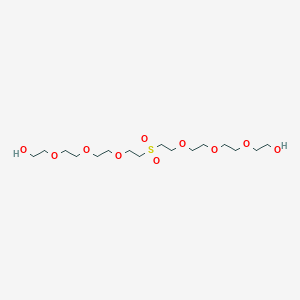![molecular formula C29H20N2O4 B14394633 2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene CAS No. 88395-60-2](/img/structure/B14394633.png)
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core with two nitrophenyl ethenyl groups attached at the 2 and 7 positions, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with fluorene and 4-nitrobenzaldehyde.
Condensation Reaction: The fluorene undergoes a condensation reaction with 4-nitrobenzaldehyde in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to form the intermediate product.
Purification: The intermediate product is then purified using recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and advanced purification techniques.
化学反应分析
Types of Reactions
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the nitrophenyl groups using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene involves its interaction with molecular targets through various pathways:
Fluorescence: The compound exhibits strong fluorescence, making it useful for imaging applications.
Antimicrobial Activity: The nitrophenyl groups may interact with microbial cell membranes, leading to disruption and cell death.
Electronic Properties: The conjugated system of the compound allows it to participate in electron transfer processes, making it suitable for electronic applications.
相似化合物的比较
2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene can be compared with other similar compounds such as:
2,6-Bis[2-(4-nitrophenyl)ethenyl]pyridine: Similar structure but with a pyridine core instead of fluorene.
2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene: Similar structure but with methoxy groups instead of nitro groups.
2,7-Bis[2-(4-dimethylaminophenyl)ethenyl]-9H-fluorene: Similar structure but with dimethylamino groups instead of nitro groups.
These comparisons highlight the unique properties of this compound, such as its strong fluorescence and potential antimicrobial activity, which make it distinct from other related compounds.
属性
CAS 编号 |
88395-60-2 |
|---|---|
分子式 |
C29H20N2O4 |
分子量 |
460.5 g/mol |
IUPAC 名称 |
2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene |
InChI |
InChI=1S/C29H20N2O4/c32-30(33)26-11-5-20(6-12-26)1-3-22-9-15-28-24(17-22)19-25-18-23(10-16-29(25)28)4-2-21-7-13-27(14-8-21)31(34)35/h1-18H,19H2 |
InChI 键 |
BOJBIVSTATUKBK-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)



![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)




![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)
![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)

